Cas no 20940-75-4 (2-(3-Methoxybenzyl)succinic acid)
2-(3-Methoxybenzyl)succinic acid Chemical and Physical Properties
Names and Identifiers
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- MLS-0291940.0001
- 2-[(3-methoxyphenyl)methyl]butanedioic Acid
- Oprea1_072941
- 2-(3-methoxybenzyl)succinicacid
- 2-(3-methoxybenzyl)butanedioic acid
- SR-01000400754-1
- BRD-A03277579-001-01-7
- SY126503
- CBKinase1_000211
- 20940-75-4
- SR-01000400754
- AKOS001600579
- CBKinase1_012611
- W13691
- CS-0036863
- MFCD00582472
- AS-61104
- STK722172
- CHEMBL1373885
- 2-(3-Methoxybenzyl)succinic acid
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- MDL: MFCD00582472
- Inchi: 1S/C12H14O5/c1-17-10-4-2-3-8(6-10)5-9(12(15)16)7-11(13)14/h2-4,6,9H,5,7H2,1H3,(H,13,14)(H,15,16)
- InChI Key: FMZYGPLENOEZAC-UHFFFAOYSA-N
- SMILES: OC(C(CC(=O)O)CC1C=CC=C(C=1)OC)=O
Computed Properties
- Exact Mass: 238.08412354g/mol
- Monoisotopic Mass: 238.08412354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 83.8Ų
2-(3-Methoxybenzyl)succinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M941964-100mg |
2-(3-methoxybenzyl)succinic acid |
20940-75-4 | 95% | 100mg |
¥1,521.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M941964-250mg |
2-(3-methoxybenzyl)succinic acid |
20940-75-4 | 95% | 250mg |
¥2,808.00 | 2022-09-01 | |
| eNovation Chemicals LLC | D773292-100mg |
2-(3-methoxybenzyl)succinic acid |
20940-75-4 | 95% | 100mg |
$365 | 2024-06-06 | |
| eNovation Chemicals LLC | D773292-250mg |
2-(3-methoxybenzyl)succinic acid |
20940-75-4 | 95% | 250mg |
$650 | 2024-06-06 | |
| eNovation Chemicals LLC | D773292-1g |
2-(3-methoxybenzyl)succinic acid |
20940-75-4 | 95% | 1g |
$1305 | 2024-06-06 | |
| Aaron | AR019FOQ-100mg |
2-(3-Methoxybenzyl)succinic acid |
20940-75-4 | 96% | 100mg |
$1079.00 | 2025-02-28 | |
| Aaron | AR019FOQ-250mg |
2-(3-Methoxybenzyl)succinic acid |
20940-75-4 | 96% | 250mg |
$1987.00 | 2025-02-28 | |
| Aaron | AR019FOQ-500mg |
2-(3-methoxybenzyl)succinic acid |
20940-75-4 | 96% | 500mg |
$845.00 | 2023-12-14 | |
| 1PlusChem | 1P019FGE-100mg |
2-(3-methoxybenzyl)succinic acid |
20940-75-4 | 95% | 100mg |
$452.00 | 2025-03-03 | |
| 1PlusChem | 1P019FGE-250mg |
2-(3-methoxybenzyl)succinic acid |
20940-75-4 | 95% | 250mg |
$658.00 | 2025-03-03 |
2-(3-Methoxybenzyl)succinic acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 2-(3-Methoxybenzyl)succinic acid
Introduction to 2-(3-Methoxybenzyl)succinic Acid and Its CAS No. 20940-75-4
2-(3-Methoxybenzyl)succinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 20940-75-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a succinic acid backbone substituted with a 3-methoxybenzyl group, has garnered attention due to its versatile applications in drug development, particularly in the synthesis of chiral auxiliaries and intermediates for enantioselective processes.
The structural motif of 2-(3-Methoxybenzyl)succinic acid combines the well-known properties of succinic acid, a four-carbon dicarboxylic acid widely used in organic synthesis and material science, with the aromatic and electronic effects imparted by the 3-methoxybenzyl moiety. This combination makes it an attractive scaffold for designing molecules with tailored biological activities. The 3-methoxybenzyl group, in particular, is a common pharmacophore found in many natural products and synthetic drugs, contributing to interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in the development of novel synthetic methodologies for 2-(3-Methoxybenzyl)succinic acid due to its utility in constructing complex molecular architectures. Advances in catalytic asymmetric synthesis have enabled more efficient and sustainable routes to this compound. For instance, palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation techniques have been employed to introduce the 3-methoxybenzyl group with high enantioselectivity. These methods align with the broader trend toward green chemistry, reducing reliance on hazardous reagents and minimizing waste generation.
The pharmaceutical relevance of 2-(3-Methoxybenzyl)succinic acid is underscored by its role as a key intermediate in the synthesis of various therapeutic agents. One notable application is in the production of chiral ligands for asymmetric catalysis, which are crucial for the enantioselective synthesis of pharmaceuticals with high stereoselectivity. Additionally, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The 3-methoxybenzyl substituent enhances binding affinity by modulating electronic properties and steric interactions within the active site of target proteins.
Recent studies have also highlighted the potential of 2-(3-Methoxybenzyl)succinic acid in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand for catalytic systems or as a component in functional materials. Furthermore, the solubility and stability profile of this compound make it suitable for formulation into drug delivery systems, where controlled release mechanisms can be engineered to optimize therapeutic efficacy.
The synthesis of 2-(3-Methoxybenzyl)succinic acid typically involves multi-step organic transformations starting from readily available precursors such as 3-methoxybenzaldehyde and diethyl succinate. Modern synthetic strategies emphasize atom economy and step efficiency, leveraging flow chemistry and continuous processing techniques to improve scalability. Such innovations not only enhance production efficiency but also align with regulatory requirements for pharmaceutical intermediates, ensuring high purity and minimal impurities.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-(3-Methoxybenzyl)succinic acid and biological targets. These studies provide insights into binding modes, affinity determinants, and structural optimization strategies. By integrating experimental data with computational predictions, researchers can accelerate the discovery process for novel drug candidates derived from this scaffold.
The future prospects for 2-(3-Methoxybenzyl)succinic acid are promising, driven by ongoing research into its applications in medicinal chemistry and materials science. As synthetic methodologies continue to evolve, new derivatives and analogs are likely to be explored, expanding its utility across multiple domains. Collaborative efforts between academia and industry will be essential to translate these advancements into practical applications that benefit society.
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